N-Acetyl Tizanidine-d4
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Overview
Description
N-Acetyl Tizanidine-d4 is a deuterium-labeled analogue of N-Acetyl Tizanidine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of N-Acetyl Tizanidine enhances its utility in various analytical and pharmacokinetic studies .
Mechanism of Action
Target of Action
N-Acetyl Tizanidine-d4 is the deuterium labeled variant of N-Acetyl Tizanidine
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules like this compound, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Tizanidine-d4 involves the deuteration of N-Acetyl TizanidineThe exact synthetic route may vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent isotopic labeling. The production is carried out under stringent quality control measures to maintain the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Tizanidine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Acetyl Tizanidine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products .
Comparison with Similar Compounds
N-Acetyl Tizanidine: The non-deuterated analogue of N-Acetyl Tizanidine-d4.
Tizanidine: The parent compound from which N-Acetyl Tizanidine is derived.
Deuterated Analogues: Other deuterium-labeled compounds used in similar research applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying drug metabolism and distribution .
Properties
IUPAC Name |
1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)/i4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDKTHDTLEUQJ-CQOLUAMGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(=N1)NC2=C(C=CC3=NSN=C32)Cl)C(=O)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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